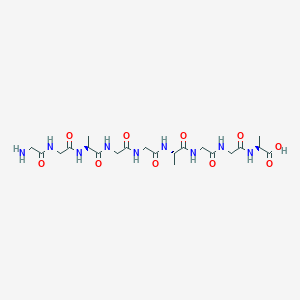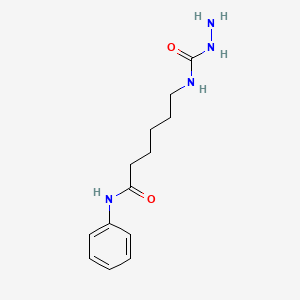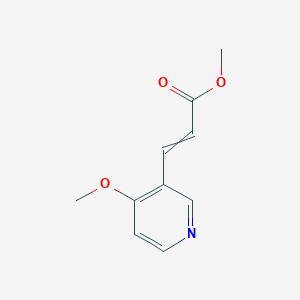
Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine is a complex peptide compound composed of multiple glycyl and alanyl residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify specific amino acid residues.
Reduction: Reducing agents can alter disulfide bonds if present.
Substitution: Specific residues can be substituted with other amino acids using targeted chemical reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or pepsin.
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for targeted modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptide fragments or individual amino acids.
科学研究应用
Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism depends on the context in which the peptide is used, such as inhibiting enzyme activity or acting as a signaling molecule.
相似化合物的比较
Similar Compounds
Glycyl-L-alanylglycyl-L-alanine: A shorter peptide with similar properties.
Glycylglycine: The simplest dipeptide, used as a buffer in biological systems.
Glycyl-L-phenyl alanine: Another peptide with different amino acid composition.
属性
CAS 编号 |
820962-82-1 |
|---|---|
分子式 |
C21H35N9O10 |
分子量 |
573.6 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H35N9O10/c1-10(28-16(34)7-23-13(31)4-22)19(37)26-5-14(32)24-8-17(35)29-11(2)20(38)27-6-15(33)25-9-18(36)30-12(3)21(39)40/h10-12H,4-9,22H2,1-3H3,(H,23,31)(H,24,32)(H,25,33)(H,26,37)(H,27,38)(H,28,34)(H,29,35)(H,30,36)(H,39,40)/t10-,11-,12-/m0/s1 |
InChI 键 |
FNBNMASSKIBGFX-SRVKXCTJSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)CN |
规范 SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B12516036.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12516051.png)

![Tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12516060.png)


![5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine](/img/structure/B12516086.png)
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
![3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516097.png)
![N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)


